Boc-L-Cys(Propargyl)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C11H17NO4S |

|---|---|

分子量 |

259.32 g/mol |

IUPAC 名称 |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynylsulfanylpropanoic acid |

InChI |

InChI=1S/C11H17NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |

InChI 键 |

MSLYNMSPLZOMMP-QMMMGPOBSA-N |

手性 SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCC#C)C(=O)O |

规范 SMILES |

CC(C)(C)OC(=O)NC(CSCC#C)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-L-Cys(Propargyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and experimental considerations for N-α-Boc-S-propargyl-L-cysteine (Boc-L-Cys(Propargyl)-OH). This versatile amino acid derivative is a key building block in peptide synthesis, bioconjugation, and the development of novel therapeutics, including antibody-drug conjugates (ADCs).

Core Chemical Properties

This compound is a cysteine derivative where the thiol side chain is protected by a propargyl group, and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] This dual protection scheme makes it a valuable reagent for controlled, stepwise chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇NO₄S | [2] |

| Molecular Weight | 259.32 g/mol | [2] |

| CAS Number | 1260119-25-2 | [2] |

| Appearance | White to off-white solid | |

| Purity | Typically >96% | [2] |

Solubility:

Stability:

The S-propargyl group is generally stable under the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in DCM) and the basic conditions of Fmoc deprotection, making it compatible with both major solid-phase peptide synthesis (SPPS) strategies.[1][5] However, prolonged exposure to strong acids or bases should be avoided.[1] The compound should be stored in a cool, dry place to prevent degradation.

Experimental Protocols and Applications

The unique propargyl group on the cysteine side chain serves as a versatile handle for "click chemistry," a class of rapid, specific, and high-yield reactions. This makes this compound an invaluable tool for the site-specific modification of peptides and proteins.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be readily incorporated into a peptide sequence using standard Boc- or Fmoc-based SPPS protocols.[6][7]

Workflow for Peptide Synthesis Incorporating this compound:

Experimental Protocol: Coupling of this compound in Boc-SPPS

-

Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 30-60 minutes.[7]

-

Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc protecting group from the growing peptide chain.[7]

-

Washing: Wash the resin thoroughly with DCM followed by a neutralization solution (e.g., 5-10% N,N-diisopropylethylamine (DIEA) in DMF), and then with DMF to remove residual TFA and prepare for coupling.[8]

-

Activation and Coupling:

-

In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with a coupling agent such as HBTU/HATU in the presence of a base like DIEA, or with DIC/HOBt in DMF.[8]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.[8]

-

Washing: After complete coupling, wash the resin with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.[8]

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of the propargyl group readily participates in CuAAC reactions with azide-containing molecules to form a stable triazole linkage. This is a highly efficient method for bioconjugation.

Logical Workflow for CuAAC of a Propargylated Peptide:

Experimental Protocol: CuAAC of a Propargylated Peptide

-

Reagent Preparation:

-

Dissolve the purified propargylated peptide in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare stock solutions of the azide-containing molecule, a copper(II) sulfate (B86663) (CuSO₄) solution, a sodium ascorbate (B8700270) solution (freshly prepared), and a copper-chelating ligand such as tris(benzyltriazolylmethyl)amine (TBTA) in a suitable solvent (e.g., DMSO).

-

-

Reaction Mixture:

-

In a reaction vessel, combine the propargylated peptide and the azide-containing molecule (typically a slight molar excess of one component is used).

-

Add the TBTA ligand to the mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

Purification: Purify the resulting peptide conjugate using a suitable method such as reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography to remove unreacted starting materials and the catalyst.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of a copper catalyst is a concern, such as in living systems, SPAAC is an excellent alternative. This reaction occurs between a strained cyclooctyne (B158145) (e.g., DBCO) and an azide (B81097) without the need for a metal catalyst. While this compound itself contains a terminal alkyne, peptides synthesized with it can be reacted with azide-modified strained cyclooctynes, or more commonly, an azide-containing amino acid would be incorporated into the peptide to react with a DBCO-functionalized molecule. The following protocol assumes the peptide has been functionalized with an azide for reaction with a DBCO-containing molecule.

Experimental Protocol: SPAAC of an Azide-containing Peptide with a DBCO-Molecule

-

Reagent Preparation:

-

Dissolve the azide-functionalized peptide in a biocompatible buffer (e.g., PBS, pH 7.4).

-

Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer. A slight molar excess of the DBCO reagent is often used.[10]

-

-

Reaction Mixture: Mix the solutions of the azide-peptide and the DBCO-molecule.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours.[10]

-

Purification: Purify the conjugate as described for the CuAAC reaction.

Application in Antibody-Drug Conjugate (ADC) Development

The site-specific incorporation of this compound into an antibody or a peptide ligand allows for the precise attachment of a cytotoxic payload via click chemistry. This approach offers greater control over the drug-to-antibody ratio (DAR) compared to traditional conjugation methods that target native lysine (B10760008) or cysteine residues.

Logical Workflow for ADC Development using this compound:

Purification and Characterization

Purification:

Following synthesis and any subsequent conjugation reactions, the propargylated peptide or its conjugate must be purified. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for peptide purification.[9][11]

-

Stationary Phase: C18-modified silica (B1680970) is typically used.[9]

-

Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent such as 0.1% TFA, is commonly employed.[11]

-

Detection: The peptide is monitored by UV absorbance at 210-220 nm.[9]

Characterization:

The identity and purity of the synthesized peptide and its conjugates should be confirmed using analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide and its conjugates.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of this compound and to characterize the final peptide product, although this is more common for smaller peptides.[14]

Conclusion

This compound is a highly valuable and versatile building block for chemical biologists, medicinal chemists, and drug development professionals. Its compatibility with standard peptide synthesis techniques and the bioorthogonal reactivity of its propargyl group enable the precise, site-specific modification of peptides and proteins. This facilitates the development of sophisticated bioconjugates, including next-generation antibody-drug conjugates with well-defined stoichiometry and improved therapeutic indices. A thorough understanding of its chemical properties and the optimization of experimental protocols are crucial for its successful application in research and development.

References

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. precisepeg.com [precisepeg.com]

- 3. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Methodology of stable peptide based on propargylated sulfonium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. bachem.com [bachem.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. peptide.com [peptide.com]

- 12. Exploring the diversity of cysteine-rich natural product peptides via MS/MS fingerprint ions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectrometry of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-L-Cys(Propargyl)-OH: Structure, Synthesis, and Applications in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Boc-S-propargyl-L-cysteine, commonly referred to as Boc-L-Cys(Propargyl)-OH. This synthetic amino acid is a valuable reagent in the fields of chemical biology, peptide synthesis, and drug development. Its key feature is the presence of a terminal alkyne group on the cysteine side chain, which serves as a versatile handle for "click chemistry" reactions. This allows for the precise and efficient conjugation of this amino acid, and any peptide containing it, to a wide variety of molecules.

Core Properties and Structure

This compound is a derivative of the natural amino acid L-cysteine. The amino group at the alpha-carbon is protected by a tert-butyloxycarbonyl (Boc) group, which is a standard protecting group in peptide synthesis, particularly in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. The thiol group of the cysteine side chain is alkylated with a propargyl group, introducing a terminal alkyne functionality.

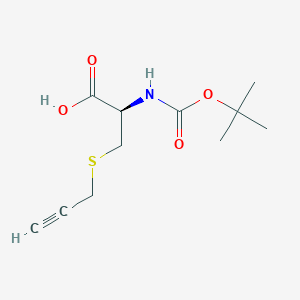

Chemical Structure

The structure of this compound is characterized by the L-cysteine backbone, the Boc protecting group on the amine, and the S-propargyl modification.

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying information for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇NO₄S | [1][2][3] |

| Molecular Weight | 259.32 g/mol | [2][3] |

| CAS Number | 1260119-25-2 | [1][2][3] |

| Appearance | White to off-white solid | |

| Purity | Typically >96% | [2][3] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | [2][3] |

| Storage | Store at 2-8°C, protect from moisture |

Note: Some commercial suppliers offer this compound as a dicyclohexylamine (B1670486) (DCHA) salt, which may alter its physical properties such as melting point and solubility.[4]

Synthesis and Experimental Protocols

While this compound is commercially available, understanding its synthesis is crucial for researchers who may wish to produce it in-house or create derivatives.

Proposed Synthesis Workflow

A plausible and common method for the synthesis of this compound is the S-alkylation of Boc-L-Cysteine with propargyl bromide. This reaction is typically carried out in the presence of a mild base to deprotonate the thiol group, rendering it nucleophilic.

Representative Experimental Protocol for Synthesis

Materials:

-

Boc-L-Cysteine

-

Propargyl bromide (handle with care, lachrymator)

-

Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

1 M Hydrochloric acid (HCl)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Dissolve Boc-L-Cysteine (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium bicarbonate (approximately 2-3 equivalents) to the solution and stir.

-

Slowly add propargyl bromide (1.1-1.2 equivalents) dropwise to the stirring suspension at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Upon completion, dilute the reaction mixture with water and acidify to a pH of approximately 2-3 with 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Applications in Peptide Synthesis and Bioconjugation

The primary utility of this compound lies in its application as a building block in solid-phase peptide synthesis (SPPS) to introduce a "clickable" alkyne handle into a peptide sequence.

Incorporation into Peptides via Boc-SPPS

This compound is compatible with standard Boc-SPPS protocols. The workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support.

References

An In-depth Technical Guide to Boc-L-Cys(Propargyl)-OH: Applications in Bioconjugation and Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Cys(Propargyl)-OH is a protected amino acid derivative that has become an invaluable tool in the fields of chemical biology, drug discovery, and materials science. Its unique structure, combining the functionalities of a cysteine residue with a terminal alkyne group, makes it a versatile building block for the synthesis of complex biomolecules and conjugates. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the propargyl group on the sulfur atom allow for its controlled incorporation into peptides and subsequent chemoselective modification through "click chemistry."

This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne coupling reactions. We will delve into detailed experimental protocols, present quantitative data from key studies, and illustrate the underlying chemical principles and workflows with clear diagrams.

Core Applications

The primary utility of this compound lies in its dual nature. As a protected amino acid, it can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. Once incorporated, the propargyl group serves as a reactive handle for a variety of chemical modifications, most notably:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of the propargyl group readily participates in the CuAAC reaction with an azide-containing molecule to form a stable triazole linkage. This highly efficient and specific "click" reaction is widely used for the site-specific labeling of peptides and proteins with imaging agents, therapeutic payloads, or other functional moieties.

-

Thiol-Yne Coupling: The alkyne of the propargyl group can also undergo a radical-mediated addition with a thiol-containing molecule. This reaction is particularly useful for the introduction of glycosyl groups or other biomolecules to peptides, enabling the synthesis of complex glycopeptides and other conjugates.

Quantitative Data Presentation

The efficiency of conjugation reactions utilizing the propargyl group of S-propargyl cysteine is a critical factor in its application. The following table summarizes radiochemical yields from a study by Collet et al., where alkyne-functionalized peptides were conjugated with an 18F-labeled azido-carbohydrate for PET imaging applications.

| Alkyne-Functionalized Peptide | 18F-Azido-Carbohydrate Prosthetic Group | Radiochemical Yield (%) | Reference |

| Glutathione-Cys(Propargyl) | 18F-β-glucosyl azide (B81097) | Up to 76 | [1] |

| c(RGDfC)-Propargyl | 18F-β-glucosyl azide | High | [1] |

Note: The study by Collet et al. demonstrated high radiochemical yields for the CuAAC reaction, highlighting the efficiency of this method for labeling peptides containing a propargyl-functionalized cysteine residue.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Boc-based SPPS.

1. Resin Preparation:

- Start with a suitable resin for Boc chemistry (e.g., Merrifield or PAM resin).

- Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.

2. First Amino Acid Coupling:

- Couple the first Boc-protected amino acid to the resin using a standard coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP).

3. Deprotection:

- Remove the Boc protecting group using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

- Neutralize the resulting trifluoroacetate (B77799) salt with a base such as diisopropylethylamine (DIEA) in DCM.

4. Subsequent Amino Acid Couplings (including this compound):

- Activate the carboxylic acid of the next Boc-protected amino acid (e.g., this compound) with a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) in a suitable solvent like N,N-dimethylformamide (DMF).

- Add the activated amino acid to the deprotected resin-bound peptide and allow the coupling reaction to proceed to completion.

- Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

5. Cleavage and Deprotection:

- Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, typically containing hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole).

6. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Propargylated Peptide

This protocol is adapted from the work of Collet et al. for the radiolabeling of an alkyne-functionalized peptide.[1]

1. Reagent Preparation:

- Dissolve the alkyne-containing peptide (e.g., synthesized with a Cys(Propargyl) residue) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

- Prepare a solution of the azide-containing molecule (e.g., an 18F-labeled prosthetic group).

- Prepare fresh solutions of the copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A copper-ligand complex (e.g., with TBTA) can be used to improve efficiency and reduce cytotoxicity.

2. Reaction Setup:

- In a reaction vial, combine the alkyne-peptide solution and the azide solution.

- Add the sodium ascorbate (B8700270) solution, followed by the copper(II) sulfate (B86663) solution. The final concentrations of reactants should be optimized for the specific application.

3. Reaction Conditions:

- Incubate the reaction mixture at room temperature or with gentle heating (e.g., 37°C) for a specified time (typically 15-60 minutes).

- Monitor the reaction progress by an appropriate analytical method (e.g., radio-TLC for radiolabeling, LC-MS for non-radioactive conjugation).

4. Quenching and Purification:

- Once the reaction is complete, the reaction can be quenched by the addition of a chelating agent (e.g., EDTA) to remove the copper catalyst.

- Purify the resulting triazole-linked conjugate using an appropriate method, such as solid-phase extraction (SPE) or RP-HPLC.

Protocol 3: Photoinduced Thiol-Yne Coupling for Peptide Glycosylation

This protocol is based on the work of Lo Conte et al. for the glycosylation of a peptide containing an S-propargyl cysteine residue.

1. S-Propargylation of a Cysteine-Containing Peptide:

- Dissolve the cysteine-containing peptide in a suitable solvent mixture (e.g., methanol/water).

- Add a base (e.g., ammonium (B1175870) hydroxide) to deprotonate the thiol group.

- Add propargyl bromide and stir the reaction at room temperature until the S-propargylation is complete (monitored by LC-MS).

- Purify the S-propargylated peptide by RP-HPLC.

2. Thiol-Yne Coupling Reaction:

- In a quartz reaction vessel, dissolve the S-propargylated peptide, the glycosyl thiol, and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) in a degassed solvent (e.g., methanol).

- Irradiate the reaction mixture with UV light (e.g., at 365 nm) at room temperature for a specified duration.

- Monitor the reaction progress by LC-MS.

3. Purification:

- Purify the resulting glycosylated peptide by RP-HPLC.

Mandatory Visualizations

Caption: Workflow for peptide glycosylation via S-propargylation and subsequent thiol-yne coupling.

Caption: Workflow for site-specific peptide labeling using SPPS with this compound and CuAAC.

Caption: Application of a propargylated peptide in PET imaging of integrin expression.

Conclusion

This compound is a powerful and versatile chemical tool for the synthesis and modification of peptides and proteins. Its ability to be incorporated into peptide sequences via standard SPPS and to subsequently undergo highly efficient and specific click chemistry reactions makes it an indispensable reagent for researchers in drug development, diagnostics, and fundamental biological studies. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a wide range of research endeavors. As the field of bioconjugation continues to evolve, the utility of this and similar propargylated amino acid derivatives is poised to expand even further, enabling the creation of increasingly sophisticated and functional biomolecular constructs.

References

An In-depth Technical Guide to Boc-L-Cys(Propargyl)-OH

CAS Number: 1260119-25-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-S-propargyl-L-cysteine, commonly referred to as Boc-L-Cys(Propargyl)-OH. This document consolidates available data on its chemical properties, applications, and relevant experimental contexts. It is intended to serve as a valuable resource for professionals in chemical biology, peptide chemistry, and drug discovery.

Core Chemical Information

This compound is a protected amino acid derivative that features a terminal alkyne group on the cysteine side chain. This functional group makes it a valuable reagent for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its use in standard solid-phase peptide synthesis (SPPS) protocols.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1260119-25-2 | [2] |

| Molecular Formula | C₁₁H₁₇NO₄S | [2] |

| Molecular Weight | 259.32 g/mol | [2][3] |

| Appearance | White to off-white solid | General knowledge |

| Purity | Typically >95% | [2] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | [2] |

| InChI | InChI=1S/C11H17NO4S/c1-5-6-17-7-8(12-10(14)15-11(2,3)4)9(13)16/h1,8H,6-7H2,2-4H3,(H,12,14)(H,13,16)/t8-/m0/s1 | General knowledge |

Key Applications in Research and Development

The unique structure of this compound, combining a protected amino acid with a reactive alkyne handle, makes it a versatile tool in several areas of biochemical research and drug development.

Peptide Synthesis and Modification

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group is compatible with standard Boc-SPPS chemistry. Once incorporated into a peptide sequence, the propargyl group serves as a handle for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry. This allows for the site-specific introduction of a wide array of functionalities, including:

-

Fluorophores and Quenchers: For studying protein-protein interactions and enzyme activity.

-

PEGylation: To improve the pharmacokinetic properties of therapeutic peptides.

-

Drug Conjugation: For the development of peptide-drug conjugates.

-

Bi-functional Linkers: To create complex molecular architectures.

Antibody-Drug Conjugates (ADCs)

The field of antibody-drug conjugates (ADCs) is a significant area of application. While this specific molecule's direct use in a clinical ADC is not documented, the underlying technology is highly relevant. The propargyl group can be used to attach cytotoxic payloads to antibodies or antibody fragments that have been engineered to contain an azide (B81097) group, or vice-versa. This click chemistry approach offers a more controlled and site-specific conjugation method compared to traditional methods that rely on stochastic reactions with lysine (B10760008) or cysteine residues.

Potential in Drug Delivery and Signaling Pathway Modulation

The core structure of this compound, S-propargyl-cysteine (SPRC), has been investigated for its biological activities. SPRC, the deprotected form of this compound, is known as a modulator of endogenous hydrogen sulfide (B99878) (H₂S).[4][5] Studies on SPRC have revealed its involvement in several key signaling pathways, suggesting potential therapeutic applications for molecules containing this moiety.

-

Anti-Inflammatory Effects: SPRC has been shown to attenuate neuroinflammation by inhibiting the TNF signaling and NF-κB pathways.[1]

-

Angiogenesis Promotion: SPRC promotes angiogenesis through the activation of the STAT3 signaling pathway.[4][5]

-

Cardioprotection and Anti-Fibrosis: Liposomal formulations of SPRC have demonstrated enhanced cardioprotective effects and the ability to inhibit myocardial fibrosis via the TGF-β1/Smad signaling pathway.[6]

-

Anti-Cancer Properties: SPRC has been shown to have anti-cancer effects in gastric cancer models by inducing apoptosis and cell cycle arrest, with its effects being linked to the cystathionine-γ-lyase (CSE)/H₂S pathway.[7]

-

Wound Healing: SPRC has been shown to promote wound healing and reduce scar formation.[8]

The ability to incorporate the S-propargyl-cysteine moiety into peptides and other biomolecules opens up possibilities for designing novel therapeutics that target these pathways.

Experimental Protocols

While specific, detailed protocols for the use of this compound are not widely published, the following sections provide representative procedures for its incorporation into peptides and its subsequent use in click chemistry. These should be considered as starting points and may require optimization for specific applications.

Incorporation of this compound into a Peptide via Boc-SPPS

This protocol outlines the general steps for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support.

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Merrifield or PAM resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Washing solvents (DCM, DMF, isopropanol)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DCM, followed by isopropanol (B130326) and then DMF to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF for 5-10 minutes, followed by thorough washing with DMF.

-

Coupling:

-

Dissolve this compound (3-5 equivalents relative to resin loading) and coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.

-

Add the activation mixture to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA with appropriate scavengers).

Workflow for Boc-SPPS Incorporation of this compound

Caption: Workflow for the incorporation of this compound in Boc-SPPS.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Propargylated Peptide

This protocol describes a general procedure for the CuAAC reaction to conjugate an azide-containing molecule to a peptide containing S-propargyl-cysteine.

Materials:

-

Propargylated peptide (synthesized as described above)

-

Azide-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Aqueous buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 7-8)

-

Organic co-solvent (e.g., DMSO or t-butanol), if needed for solubility

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the propargylated peptide in the chosen aqueous buffer.

-

Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water).

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the propargylated peptide and the azide-containing molecule (typically in a 1:1.5 to 1:5 molar ratio).

-

Add the THPTA solution to the reaction mixture.

-

Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-500 µM.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.

-

-

Monitoring and Quenching:

-

Monitor the reaction progress by LC-MS or HPLC.

-

Once the reaction is complete, it can be quenched by the addition of EDTA to chelate the copper catalyst.

-

-

Purification:

-

Purify the resulting triazole-linked conjugate using an appropriate method, such as reverse-phase HPLC.

-

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: General workflow for the CuAAC reaction on a propargylated peptide.

Signaling Pathways

As previously mentioned, the deprotected form of this compound, S-propargyl-cysteine (SPRC), has been shown to modulate several important signaling pathways. The ability to incorporate this moiety into peptides and other biomolecules provides a powerful tool for developing probes and potential therapeutics that can interact with these pathways.

STAT3 Signaling Pathway in Angiogenesis

SPRC has been demonstrated to promote angiogenesis by activating the Signal Transducer and Activator of Transcription 3 (STAT3).[4][5] The proposed mechanism involves an enhanced interaction between VEGFR2 and STAT3, leading to STAT3 phosphorylation, nuclear translocation, and the transcriptional activation of downstream genes, including VEGF.

Caption: Inhibition of the NF-κB signaling pathway by S-propargyl-cysteine.

Conclusion

This compound is a valuable and versatile reagent for chemical biology and drug discovery. Its utility in peptide synthesis and modification via click chemistry allows for the creation of complex and functionalized biomolecules. Furthermore, the biological activities associated with its core structure, S-propargyl-cysteine, in key signaling pathways highlight its potential for the development of novel therapeutics. While a lack of publicly available, specific analytical data for this compound necessitates careful in-lab characterization, the established protocols for Boc-SPPS and CuAAC provide a solid foundation for its successful application. This guide serves as a starting point for researchers looking to leverage the unique properties of this compound in their work.

References

- 1. S-propargyl-cysteine, a novel hydrogen sulfide-modulated agent, attenuates lipopolysaccharide-induced spatial learning and memory impairment: involvement of TNF signaling and NF-κB pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. chembk.com [chembk.com]

- 4. S-propargyl-cysteine, a novel water-soluble modulator of endogenous hydrogen sulfide, promotes angiogenesis through activation of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-Propargyl-Cysteine, a Novel Water-Soluble Modulator of Endogenous Hydrogen Sulfide, Promotes Angiogenesis Through Activation of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. H2S donor, S-propargyl-cysteine, increases CSE in SGC-7901 and cancer-induced mice: evidence for a novel anti-cancer effect of endogenous H2S? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. H2S donor S-propargyl-cysteine for skin wound healing improvement via smart transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-L-Cys(Propargyl)-OH in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-S-propargyl-L-cysteine (Boc-L-Cys(Propargyl)-OH), a versatile amino acid derivative integral to the advancement of click chemistry applications in bioconjugation, drug discovery, and materials science.

Core Concepts: Introduction to this compound

This compound is a chemically modified amino acid that incorporates a terminal alkyne group via a propargyl ether linkage to the cysteine thiol side chain.[1] The tert-butoxycarbonyl (Boc) protecting group on the α-amino group allows for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS).[2] Its significance lies in the terminal alkyne functionality, which serves as a reactive handle for "click" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction facilitates the covalent ligation of the cysteine residue to molecules bearing an azide (B81097) group with high efficiency and specificity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1260119-25-2 | [1] |

| Molecular Formula | C₁₁H₁₇NO₄S | [1] |

| Molecular Weight | 259.32 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol. |

Spectroscopic Data

Expected ¹H NMR Chemical Shifts (in CDCl₃ or similar solvent):

| Protons | Chemical Shift (ppm) | Multiplicity |

| C(CH₃)₃ (Boc) | ~1.45 | s |

| C≡CH | ~2.2-2.5 | t |

| CH₂-C≡ | ~3.2-3.4 | d |

| β-CH₂ (Cys) | ~2.8-3.1 | m |

| α-CH (Cys) | ~4.2-4.5 | m |

| NH (Boc) | ~5.0-5.5 | d |

| COOH | ~10-12 | br s |

Expected ¹³C NMR Chemical Shifts (in CDCl₃ or similar solvent):

| Carbon | Chemical Shift (ppm) |

| C(CH₃)₃ (Boc) | ~28 |

| C (CH₃)₃ (Boc) | ~80 |

| CH₂-C≡ | ~20-25 |

| C ≡CH | ~70-75 |

| C≡C H | ~75-80 |

| β-CH₂ (Cys) | ~35-40 |

| α-CH (Cys) | ~50-55 |

| C=O (Boc) | ~155 |

| C=O (acid) | ~175 |

Click Chemistry: The Core Application

The terminal alkyne of this compound is the key to its utility in click chemistry, a class of reactions known for their high yield, stereospecificity, and tolerance of a wide range of functional groups.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of this compound is in the CuAAC reaction. This reaction involves the [3+2] cycloaddition of the terminal alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

Figure 1: Simplified workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in living systems, a copper-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be employed. In SPAAC, the alkyne is activated by incorporating it into a strained ring system, such as a cyclooctyne. While this compound itself is not a strained alkyne, it can be reacted with an azide-functionalized strained alkyne.

Experimental Protocols

The following section provides a detailed, representative protocol for the incorporation of this compound into a peptide and its subsequent modification via CuAAC. This protocol is adapted from established methods for solid-phase peptide synthesis and click chemistry.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize a peptide containing a this compound residue.

Materials:

-

Fmoc-Rink Amide resin

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) piperidine (B6355638) in DMF

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the first Fmoc-protected amino acid (4 eq.) with DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) test.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Incorporation of this compound: For the incorporation of the propargylated cysteine, use this compound in the coupling step.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group as described in step 2.

-

Peptide Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-containing molecule to the propargyl group of the synthesized peptide.

Materials:

-

Propargyl-functionalized peptide

-

Azide-containing molecule (e.g., a fluorescent dye, biotin, or another peptide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM solution of the propargyl-functionalized peptide in PBS.

-

Prepare a 10 mM solution of the azide-containing molecule in PBS or a compatible solvent.

-

Prepare a 50 mM solution of CuSO₄ in water.

-

Prepare a 100 mM solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Propargyl-functionalized peptide (to a final concentration of 1 mM).

-

Azide-containing molecule (1.5-2 equivalents).

-

THPTA (5 equivalents relative to CuSO₄).

-

CuSO₄ (to a final concentration of 0.5-1 mM).

-

-

Vortex the mixture gently.

-

-

Initiation of the Reaction:

-

Add sodium ascorbate (5-10 equivalents relative to CuSO₄) to the reaction mixture to initiate the click reaction.

-

Vortex gently to mix.

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or RP-HPLC.

-

Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography (if a tag was introduced), or RP-HPLC.

-

Characterization: Confirm the successful conjugation and purity of the product by mass spectrometry and analytical RP-HPLC.

Applications and Workflows

This compound is a key building block in various advanced applications. The following diagram illustrates a general workflow for its use in the development of antibody-drug conjugates (ADCs), a prominent area in targeted cancer therapy.

Figure 2: General workflow for the development of an Antibody-Drug Conjugate (ADC) utilizing this compound.

This workflow highlights the modularity that click chemistry brings to the construction of complex biomolecules. This compound is used to introduce the alkyne handle into a peptide linker, which is then conjugated to an azide-functionalized cytotoxic drug. The resulting linker-drug conjugate can then be attached to a monoclonal antibody, often through a different conjugation chemistry like thiol-maleimide coupling, to create a targeted therapeutic.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its ability to be readily incorporated into peptides and its reactivity in highly efficient and specific click chemistry reactions make it an invaluable component in the synthesis of well-defined bioconjugates, the development of targeted therapeutics, and the creation of novel biomaterials. The protocols and workflows presented in this guide provide a solid foundation for the successful application of this important amino acid derivative in a wide range of research and development endeavors.

References

A Technical Guide to Boc-L-Cys(Propargyl)-OH: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-Butyloxycarbonyl-S-propargyl-L-cysteine, commonly referred to as Boc-L-Cys(Propargyl)-OH. This engineered amino acid is a valuable reagent in modern biochemical and pharmaceutical research, primarily utilized for the introduction of a terminal alkyne group into peptides and other biomolecules. This functionality is key to its application in "click chemistry," a powerful tool for bioconjugation.

Core Properties and Specifications

This compound is a derivative of the amino acid cysteine, featuring a tert-Butyloxycarbonyl (Boc) protecting group on the alpha-amine and a propargyl group on the sulfur atom of the side chain. The Boc group provides temporary protection during peptide synthesis, while the propargyl group serves as a chemical handle for subsequent modifications.

| Property | Value | Citation(s) |

| Molecular Weight | 259.32 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₇NO₄S | [1][2] |

| CAS Number | 1260119-25-2 | [2] |

| Purity | >96% (Typically assessed by HPLC) | [2] |

| Appearance | White to off-white crystalline powder (Inferred from similar compounds) | [3] |

| Solubility | Soluble in organic solvents like DMF and DCM. Limited solubility in neutral aqueous solutions. (Inferred from structure) | [4] |

| Storage Conditions | Store at -20°C for long-term stability. |

Key Applications in Research and Drug Development

The primary utility of this compound stems from its role as a building block in chemical synthesis, enabling the site-specific incorporation of an alkyne. This functionality is particularly relevant in the following areas:

-

Peptide Synthesis: It is incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. The Boc protecting group is compatible with synthesis strategies that use strong acids, like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage[5].

-

Click Chemistry: The propargyl group is the alkyne component of the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This allows for the efficient and specific conjugation of the modified peptide to any molecule bearing an azide (B81097) group, such as fluorescent dyes, imaging agents, or drug molecules[6].

-

Peptide-Drug Conjugates (PDCs): In drug development, this amino acid can be used to create PDCs[][8]. A peptide designed to target a specific receptor can be synthesized with this compound, and a cytotoxic drug with an azide handle can then be "clicked" onto the peptide. This strategy enhances the targeted delivery of the drug, potentially increasing efficacy and reducing side effects[8].

-

Bioconjugation and Probe Development: Researchers use this molecule to create probes for studying biological systems. For example, a peptide can be tagged with a biotin (B1667282) molecule via click chemistry to study protein-protein interactions, or with a fluorophore to visualize cellular localization.

Experimental Protocols

While specific protocols are highly dependent on the peptide sequence and the subsequent conjugation partners, the following sections provide detailed, representative methodologies for the use of this compound.

Protocol 1: Incorporation into a Peptide via Boc-SPPS

This protocol describes the manual solid-phase peptide synthesis (SPPS) for incorporating a single this compound residue into a peptide chain on a resin support.

Materials:

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

This compound

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent: Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage (requires specialized equipment and safety precautions)

-

Scavengers (e.g., anisole, thioanisole)

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.

-

Boc Deprotection:

-

Wash the resin with DCM (3 times).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the solution and add a fresh 50% TFA in DCM solution, agitating for 20-30 minutes.

-

Drain and wash the resin with DCM (3 times).

-

-

Neutralization:

-

Wash the resin with DMF (3 times).

-

Add a solution of 10% DIEA in DCM and agitate for 2 minutes. Repeat this step.

-

Wash the resin with DCM (5 times) to remove excess base.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

Dissolve this compound (3 equivalents relative to resin capacity) and a coupling agent like HBTU/HOBt (3 eq.) in DMF.

-

Add the solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling can be monitored using a ninhydrin (B49086) test.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

Thoroughly dry the peptide-resin under vacuum.

-

In a specialized HF apparatus, add scavengers to the resin.

-

Cool the vessel and distill HF into it. Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under vacuum.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-containing molecule (e.g., a fluorescent dye) to a peptide containing the S-propargyl-cysteine residue.

Materials:

-

Propargyl-modified peptide (purified)

-

Azide-containing molecule (e.g., Azide-Fluor 488)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent system (e.g., a mixture of water and t-butanol or DMF)

Procedure:

-

Dissolution: Dissolve the propargyl-modified peptide in the chosen solvent system.

-

Addition of Reagents:

-

Add the azide-containing molecule to the solution (typically 1.1 to 1.5 equivalents).

-

Prepare a fresh solution of sodium ascorbate (5-10 equivalents) and add it to the reaction mixture.

-

Add the CuSO₄ solution (1-2 equivalents).

-

-

Reaction:

-

Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.

-

Monitor the reaction progress using LC-MS to observe the consumption of the starting peptide and the formation of the conjugated product.

-

-

Purification: Once the reaction is complete, purify the conjugated peptide product by RP-HPLC to remove excess reagents and unconjugated materials.

Visualizing Workflows and Mechanisms

To better illustrate the role and application of this compound, the following diagrams outline the key processes.

References

- 1. This compound [chembk.com]

- 2. precisepeg.com [precisepeg.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 8. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cysteine Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups for the thiol functionality of cysteine residues is a cornerstone of successful solid-phase peptide synthesis (SPPS). The high nucleophilicity and susceptibility to oxidation of the sulfhydryl group necessitate its protection to prevent unwanted side reactions, such as disulfide bond scrambling, alkylation, and racemization. This guide provides a comprehensive overview of the most common cysteine protecting groups, their applications, deprotection strategies, and quantitative data to aid in the rational design of synthetic peptides for research and drug development.

Classification of Cysteine Protecting Groups

Cysteine protecting groups are primarily classified based on their lability under different chemical conditions. This orthogonality is crucial for the regioselective formation of multiple disulfide bonds in complex peptides. The major classes include acid-labile, base-labile, oxidation-labile, and reduction-labile groups, among others.

Caption: Classification of common cysteine protecting groups based on their deprotection chemistry.

Quantitative Data on Cysteine Protecting Groups

The choice of a protecting group is often a trade-off between stability during synthesis and the ease and efficiency of its removal. The following tables summarize key quantitative data for commonly used cysteine protecting groups.

Table 1: Deprotection Conditions and Cleavage Efficiency

| Protecting Group | Deprotection Reagent(s) | Typical Conditions | Reported Cleavage Yield (%) | Orthogonal to |

| Trityl (Trt) | Trifluoroacetic acid (TFA) | TFA/TIS/H₂O (95:2.5:2.5, v/v/v), 2-3 h, RT | >95%[1] | Acm, tBu[2] |

| 4-Methoxytrityl (Mmt) | Dilute TFA | 1-2% TFA in DCM with scavenger (e.g., TIS)[3] | Quantitative[4] | Trt, Dpm, Acm, tBu |

| Acetamidomethyl (Acm) | Iodine (I₂), Mercury(II) acetate (B1210297) (Hg(OAc)₂), Silver(I) salts | I₂ in AcOH or MeOH; Hg(OAc)₂ in aq. AcOH, pH 4[5] | 67% to near quantitative (I₂)[1] | Trt, Mmt, tBu |

| tert-Butyl (tBu) | Mercury(II) acetate, HF, TFMSA/TFA | Hg(OAc)₂ in TFA[1] | - | Acm, Trt |

| tert-Butylthio (StBu) | Reducing agents (thiols, phosphines) | 20% β-mercaptoethanol, 0.1 M NMM in DMF | - | Trt, Mmt, Acm |

| Tetrahydropyranyl (Thp) | Trifluoroacetic acid (TFA) | TFA/TIS/H₂O (95:2.5:2.5, v/v/v), 2 h, RT | Complete | - |

| Diphenylmethyl (Dpm) | Trifluoroacetic acid (TFA) | High concentration TFA (e.g., 95%) | - | Mmt |

| p-Methoxybenzyl (Mob) | Strong acids (e.g., HF, TFMSA) | TFA/TIS/H₂O (95:2.5:2.5) at 40-45°C for 4-18h[6] | 59% (on-resin, constrained peptide)[6] | Trt, Acm |

TIS: Triisopropylsilane, DCM: Dichloromethane, RT: Room Temperature, NMM: N-Methylmorpholine, TFMSA: Trifluoromethanesulfonic acid.

Table 2: Racemization of Cysteine Residues with Different Protecting Groups

Racemization of the C-terminal cysteine residue is a significant side reaction during Fmoc-SPPS. The choice of protecting group has a substantial impact on the extent of this epimerization.

| Protecting Group | Coupling Conditions | % Racemization | Reference |

| Trityl (Trt) | Uronium activation with base | 8.0% | [7] |

| Diphenylmethyl (Dpm) | Uronium activation with base | 1.2% | [7] |

| 4-Methoxybenzyloxymethyl (MBom) | Uronium activation with base | 0.4% | [7] |

| 4,4'-Dimethoxydiphenylmethyl (Ddm) | Uronium activation with base | 0.8% | [7] |

| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma Pure | 0.74% | |

| Trityl (Trt) | DIPCDI/Oxyma Pure | 3.3% | |

| Diphenylmethyl (Dpm) | DIPCDI/Oxyma Pure | 6.8% |

Experimental Protocols

Detailed and optimized experimental protocols are critical for the successful synthesis of cysteine-containing peptides.

General Protocol for Fmoc-Cys(PG)-OH Coupling in SPPS

Caption: A generalized workflow for the coupling of a protected cysteine residue in SPPS.

Materials:

-

Fmoc-SPPS resin (e.g., Rink Amide, Wang)

-

Fmoc-Cys(PG)-OH (Protecting Group = Trt, Acm, etc.) (3-5 equivalents)

-

Coupling reagent (e.g., HCTU, DIC) (3-5 equivalents)

-

Base (e.g., DIPEA, collidine) or additive (e.g., OxymaPure, HOBt)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times).

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-Cys(PG)-OH (3 eq.) with the coupling reagent (e.g., HCTU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 1-2 minutes.

-

Alternatively, for base-sensitive protecting groups or to minimize racemization, use a carbodiimide (B86325) (e.g., DIC, 3 eq.) and an additive (e.g., OxymaPure, 3 eq.) without a tertiary base.[8]

-

Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) and dry under vacuum if proceeding to the next cycle.

On-Resin Deprotection of Cys(Mmt)

Materials:

-

Peptidyl-resin with Cys(Mmt)

-

1-2% (v/v) TFA in DCM

-

Triisopropylsilane (TIS) (as a scavenger)

-

DCM

Procedure:

-

Swell the peptidyl-resin in DCM.

-

Treat the resin with a solution of 1-2% TFA and 2.5-5% TIS in DCM. The release of the Mmt cation can be monitored by the appearance of a yellow color.[9]

-

Repeat the treatment until the yellow color is no longer observed upon addition of fresh reagent.

-

Wash the resin thoroughly with DCM and then DMF to proceed with subsequent reactions (e.g., disulfide bond formation).

Deprotection of Cys(Acm) and Disulfide Bond Formation with Iodine

Materials:

-

Acm-protected peptide

-

Acetic acid (AcOH)

-

Methanol (MeOH)

-

Iodine (I₂) solution in AcOH or MeOH

-

Aqueous sodium thiosulfate (B1220275) or ascorbic acid solution

Procedure:

-

Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid or methanol.

-

Add a solution of iodine (typically 10-15 equivalents per Acm group) to the peptide solution.[10][11]

-

Stir the reaction at room temperature for 30-120 minutes, monitoring the reaction progress by HPLC.

-

Quench the excess iodine by adding aqueous sodium thiosulfate or ascorbic acid dropwise until the solution becomes colorless.

-

Purify the cyclized peptide by HPLC.

Reductive Cleavage of Cys(StBu)

Materials:

-

StBu-protected peptide

-

Reducing agent (e.g., β-mercaptoethanol, dithiothreitol (B142953) (DTT), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP))

-

Buffer (e.g., 0.1 M N-Methylmorpholine in DMF)

Procedure:

-

Dissolve the StBu-protected peptide in the appropriate buffer.

-

Add an excess of the reducing agent (e.g., 20% β-mercaptoethanol).

-

Stir the reaction at room temperature. The reaction time can vary from minutes to hours depending on the specific peptide and reducing agent.[12]

-

Monitor the deprotection by HPLC.

-

Purify the deprotected peptide.

Orthogonal Protection Strategy for Regioselective Disulfide Bond Formation

The synthesis of peptides with multiple disulfide bonds requires an orthogonal protection strategy, where different protecting groups can be removed selectively without affecting others.[13]

Caption: An example of a workflow for the synthesis of a peptide with three disulfide bonds using an orthogonal protection strategy.

This strategy allows for the stepwise and controlled formation of each disulfide bridge, which is critical for obtaining the correctly folded and biologically active peptide.

Conclusion

The selection of an appropriate cysteine protecting group strategy is a critical decision in peptide synthesis. A thorough understanding of the chemical properties, stability, and deprotection conditions of each protecting group is essential for the successful synthesis of complex cysteine-containing peptides. This guide provides the foundational knowledge and practical protocols to assist researchers in navigating the complexities of cysteine protection in their pursuit of novel peptide-based therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. digital.csic.es [digital.csic.es]

- 4. researchgate.net [researchgate.net]

- 5. 相关内容暂不可用 [sigmaaldrich.com]

- 6. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. biotage.com [biotage.com]

- 10. peptide.com [peptide.com]

- 11. biotage.com [biotage.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Site-Specific Protein Modification Using Boc-L-Cys(Propargyl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool in chemical biology and drug development, enabling the precise attachment of functional moieties such as fluorophores, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs to a protein of interest. Boc-L-Cys(Propargyl)-OH is a key reagent in this field, offering a versatile handle for bioconjugation through the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3]

This application note provides detailed protocols for the incorporation of this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) and the subsequent site-specific modification of the resulting alkyne-containing peptide using CuAAC.

Principle of the Method

The strategy involves two main stages:

-

Incorporation of the Alkyne Handle: The N-α-Boc-protected amino acid, this compound, is incorporated at a specific site within a peptide sequence during standard Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc protecting group is temporarily masking the alpha-amino group during the synthesis.[4][5] The propargyl group on the cysteine side chain serves as a bioorthogonal alkyne handle.

-

Site-Specific Modification via CuAAC: Following peptide synthesis and purification, the alkyne-containing peptide is reacted with an azide-functionalized molecule of interest (e.g., a fluorescent dye, biotin, or a therapeutic agent). This reaction is catalyzed by Cu(I), which facilitates the formation of a stable triazole linkage between the peptide and the molecule.[1][3]

Data Presentation

While specific quantitative data for this compound is not extensively tabulated in the literature, the following table summarizes typical reaction parameters and expected outcomes for CuAAC reactions on alkyne-modified peptides based on published protocols.

| Parameter | Typical Value/Range | Notes |

| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |

| Azide (B81097) Reagent Stoichiometry | 1.5 - 5 equivalents | Excess azide is used to drive the reaction to completion. |

| Copper(II) Sulfate (B86663) (CuSO₄) Concentration | 50 - 250 µM | The Cu(I) catalyst is typically generated in situ from CuSO₄. |

| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 1 - 5 mM | Used to reduce Cu(II) to the active Cu(I) state. |

| Ligand (e.g., THPTA, TBTA) Concentration | 250 µM - 1.25 mM | Stabilizes the Cu(I) catalyst and improves reaction efficiency. |

| Reaction Time | 1 - 24 hours | Dependent on substrate concentrations and temperature. |

| Reaction Temperature | Room Temperature | Mild conditions are a hallmark of click chemistry. |

| Expected Yield/Conversion | >90% | CuAAC is known for its high efficiency and yields.[6] |

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing a propargylated cysteine residue.

Materials:

-

This compound

-

Other Boc-protected amino acids

-

SPPS resin (e.g., Merrifield or PAM resin)[7]

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)[4]

-

Diisopropylethylamine (DIEA)[8]

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Scavengers (e.g., dithiothreitol (B142953) - DTE, if other Cys, Met, or Trp are present)[4]

-

Cleavage cocktail (e.g., HF or TFMSA-based)[9]

-

Diethyl ether

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Swell the resin in DCM in the SPPS reaction vessel.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard Boc-SPPS protocols.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes to remove the Boc protecting group.[7]

-

Wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.[8]

-

Repeat the neutralization step.

-

Wash the resin with DCM and then with DMF to prepare for the next coupling.

-

-

Amino Acid Coupling (including this compound):

-

In a separate vessel, dissolve the next Boc-amino acid (e.g., this compound) and a coupling agent (e.g., HBTU) in DMF.

-

Add DIEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF and DCM.

-

-

Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Boc deprotection as described in step 3.

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., HF or a high-TFA cocktail with appropriate scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.[9]

-

Precipitate the cleaved peptide in cold diethyl ether.

-

-

Purification:

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the alkyne-containing peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Site-Specific Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-containing molecule to the propargylated peptide.

Materials:

-

Alkyne-containing peptide (from Protocol 1)

-

Azide-functionalized molecule of interest (e.g., Azide-Fluorophore, Biotin-Azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (if needed to dissolve reagents)

Procedure:

-

Prepare Stock Solutions:

-

Alkyne-Peptide: Dissolve the lyophilized peptide in PBS to a final concentration of 1-5 mg/mL.

-

Azide Reagent: Prepare a 10 mM stock solution in DMSO or water.

-

CuSO₄: Prepare a 20 mM stock solution in water.

-

Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water.

-

THPTA: Prepare a 100 mM stock solution in water.

-

-

Set up the Reaction: In a microcentrifuge tube, combine the following in order:

-

Alkyne-Peptide solution

-

Azide reagent (to a final concentration of 2-5 equivalents relative to the peptide)

-

THPTA stock solution (to a final concentration of 5 times the CuSO₄ concentration)

-

CuSO₄ stock solution (to a final concentration of 100 µM)

-

Vortex briefly after each addition.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate stock solution to a final concentration of 2-5 mM to initiate the reaction.

-

Vortex briefly.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be left overnight if necessary. Protect from light if using a fluorescent azide.

-

-

Purification of the Modified Peptide:

-

Purify the reaction mixture using RP-HPLC to separate the modified peptide from excess reagents and unreacted starting materials.

-

-

Characterization:

-

Confirm the successful conjugation by mass spectrometry. Expect a mass shift corresponding to the addition of the azide-containing molecule.

-

Analyze the purity of the final product by analytical RP-HPLC.

-

Visualizations

Caption: Experimental workflow for site-specific peptide modification.

Caption: CuAAC reaction pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. peptide.com [peptide.com]

- 3. ajpamc.com [ajpamc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. 'Click' glycosylation of peptides through cysteine propargylation and CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Incorporating Boc-L-Cys(Propargyl)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid Boc-L-Cys(Propargyl)-OH into synthetic peptides using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The inclusion of the propargyl group on the cysteine side chain offers a versatile handle for subsequent bio-orthogonal modifications via "click chemistry," enabling the synthesis of custom peptides for a wide array of applications in research and drug development.

Introduction

This compound is a valuable building block for peptide chemists seeking to introduce an alkyne functionality into a peptide sequence. This allows for the precise, post-synthetic modification of the peptide through the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These "click" reactions facilitate the conjugation of various molecules, including fluorophores, imaging agents, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic drugs, to the peptide scaffold.[1][2] The Boc protecting group is suitable for traditional Boc-SPPS workflows, which utilize moderately acidic conditions for Nα-deprotection.[3]

Data Presentation

The successful incorporation of this compound is dependent on several factors, including the choice of coupling reagents and deprotection conditions. The following tables summarize key quantitative data related to this process.

Table 1: Coupling Efficiency of this compound

| Coupling Reagent | Activation Time (min) | Coupling Time (min) | Repetitions | Estimated Coupling Efficiency (%) |

| DIC/HOBt | 5 | 60-120 | 1-2 | >98% |

| HBTU/DIEA | 2 | 30-60 | 1 | >99% |

| HATU/DIEA | 2 | 30-60 | 1 | >99% |

| PyBOP/DIEA | 2 | 45-90 | 1 | >98% |

Data is compiled from standard coupling protocols for modified amino acids in Boc-SPPS. Actual efficiencies may vary depending on the peptide sequence and resin.

Table 2: Stability of S-Propargyl Group during Boc-SPPS

| Reagent/Condition | Duration | Temperature | Propargyl Group Stability |

| 50% TFA in DCM (Boc Deprotection) | 30 min | Room Temperature | Stable |

| 10% DIEA in DCM (Neutralization) | 2 x 2 min | Room Temperature | Stable |

| HF (Final Cleavage) | 1 hour | 0°C | Stable |

| TFMSA/TFA (Final Cleavage) | 2 hours | Room Temperature | Stable |

The S-propargyl group is generally stable to the acidic and basic conditions used in Boc-SPPS.

Experimental Protocols

The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using manual or automated Boc-SPPS.

Protocol 1: Boc-SPPS Cycle for Incorporating this compound

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (3 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, 3 eq.)

-

N,N-Diisopropylethylamine (DIEA) (6 eq.)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

50% Trifluoroacetic acid (TFA) in DCM

-

10% DIEA in DCM

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 2 minutes.

-

Drain the solution.

-

Treat the resin again with 50% TFA in DCM for 20-30 minutes.[4]

-

Wash the resin with DCM (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DCM for 2 minutes.

-

Drain the solution.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5x).

-

-

Coupling:

-

In a separate vessel, dissolve this compound and HBTU in DMF.

-

Add DIEA to the solution to pre-activate the amino acid for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

-

-